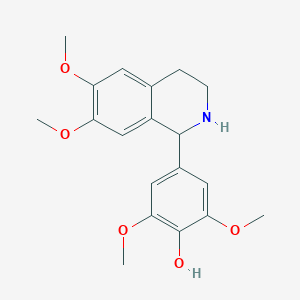
4-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of isoquinolines, specifically tetrahydroisoquinoline derivatives. It has been studied in various contexts due to its interesting chemical and physical properties.
Synthesis Analysis
- The synthesis of similar tetrahydroisoquinoline derivatives often involves complex multistep processes, including Pictet-Spengler reactions and various forms of cyclization and oxidation (Carmody et al., 1980).
- Stereochemistry plays a crucial role in the synthesis of these compounds, with specific enantiomers showing different properties (Mondeshka et al., 1992).
Molecular Structure Analysis
- X-ray diffractometric analysis is used to determine the absolute configurations of optical antipodes in these compounds (Mondeshka et al., 1992).
- The molecular structure of related compounds often features deviations of certain atoms from the plane of the benzene ring, influencing their properties (Gitto et al., 2007).
Chemical Reactions and Properties
- Tetrahydroisoquinolines undergo various reactions, including electrochemical oxidations leading to different salts (Carmody et al., 1980).
- Cyclization reactions are crucial in the synthesis of these compounds, with reagents like boron trifluoride enhancing the process (Saitoh et al., 2001).
Physical Properties Analysis
- The crystal structures of these compounds reveal information about their physical properties, including hydrogen bonding patterns and molecular conformations (Gitto et al., 2007).
Chemical Properties Analysis
- The chemical properties of tetrahydroisoquinoline derivatives are influenced by their stereochemistry and molecular structure, which determine their reactivity and potential biological activity (Mondeshka et al., 1992).
Applications De Recherche Scientifique
Cellular Proliferation in Tumors
A study explored the use of a cellular proliferative marker related to the compound for PET imaging in patients with malignant neoplasms, demonstrating its potential for evaluating solid tumor proliferation. This marker correlates significantly with tumor proliferation indicators, suggesting its utility in clinical trials for cancer diagnostics and treatment evaluation (Dehdashti et al., 2013).
Serotonin Transporter Radioligands
Research comparing serotonin transporter radioligands in healthy humans underscores the compound's relevance in psychiatric condition studies. Alterations in serotonin transporters are linked to numerous psychiatric conditions, highlighting the importance of these radioligands in understanding and treating these disorders (Frankle et al., 2004).
Metabolic Pathways and Metabolites
A comprehensive investigation into the disposition, metabolism, and elimination of a related dual orexin receptor antagonist provides insight into the compound's pharmacokinetics in humans. This research contributes to the development of sleep-promoting agents, with a focus on how the body processes and eliminates these substances (Dingemanse et al., 2013).
Excretion in Alcohol Consumption
A study on dopamine-related tetrahydroisoquinolines in alcoholic subjects revealed significant excretion levels following alcohol consumption. This suggests a potential biomarker for alcohol intake and its metabolic consequences, offering a pathway to understanding alcohol's impact on the body (Collins et al., 1979).
Orexin Receptor Antagonists
Research into the disposition and metabolism of an orexin receptor antagonist underscores the extensive metabolic processing of such compounds. This study aids in the understanding of the treatment mechanisms for insomnia, highlighting the complex interaction between these compounds and the human body (Renzulli et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-7-11-5-6-20-18(13(11)10-15(14)23-2)12-8-16(24-3)19(21)17(9-12)25-4/h7-10,18,20-21H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSIXDFLURPMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=CC(=C(C=C3CCN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



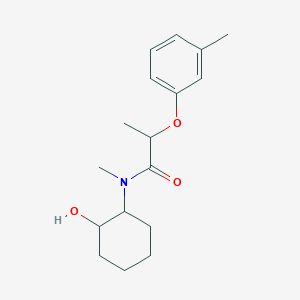
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)


![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
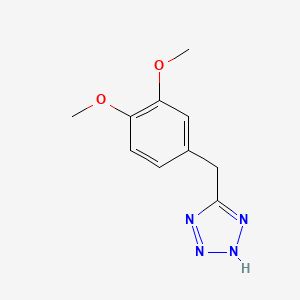
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)
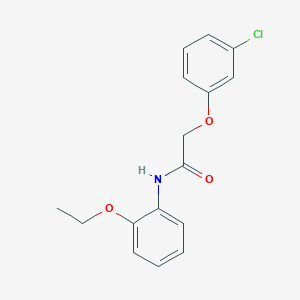
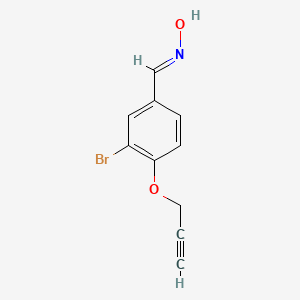
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)